molecular formula C8H8BrFO B7965065 (3-Bromo-4-fluoro-2-methylphenyl)methanol

(3-Bromo-4-fluoro-2-methylphenyl)methanol

Cat. No.: B7965065
M. Wt: 219.05 g/mol
InChI Key: JWLYRAOTLQDLHR-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluoro-2-methylphenyl)methanol: is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3-Bromo-4-fluoro-2-methylphenyl)methanol typically begins with commercially available starting materials such as 3-bromo-4-fluoro-2-methylbenzaldehyde.

    Reduction Reaction: The aldehyde group in 3-bromo-4-fluoro-2-methylbenzaldehyde is reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Bromo-4-fluoro-2-methylphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 3-Bromo-4-fluoro-2-methylbenzaldehyde, 3-Bromo-4-fluoro-2-methylbenzoic acid.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted benzyl alcohols with different functional groups replacing bromine or fluorine.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: (3-Bromo-4-fluoro-2-methylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Industry:

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluoro-2-methylphenyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

    (3-Bromo-2-methylphenyl)methanol: Similar structure but lacks the fluorine atom.

    (4-Bromo-3-fluoro-2-methylphenyl)methanol: Similar structure with different substitution pattern.

Uniqueness:

    Substitution Pattern: The unique combination of bromine, fluorine, and methyl groups on the benzene ring of (3-Bromo-4-fluoro-2-methylphenyl)methanol provides distinct chemical properties and reactivity compared to its analogs.

    Reactivity: The presence of both electron-withdrawing (bromine, fluorine) and electron-donating (methyl) groups can influence the compound’s reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3-bromo-4-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-6(4-11)2-3-7(10)8(5)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLYRAOTLQDLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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